2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
Description
2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative featuring a sulfanyl-linked 4-tert-butylbenzyl group at position 2 and a 3,5-dimethoxyphenyl substituent at position 4 of the quinazoline core. Quinazoline derivatives are widely studied for their anticancer, antimicrobial, and kinase-inhibitory properties due to their structural versatility and ability to interact with biological targets such as PI3Kα and EGFR .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-27(2,3)19-12-10-18(11-13-19)17-33-26-29-24-9-7-6-8-23(24)25(30-26)28-20-14-21(31-4)16-22(15-20)32-5/h6-16H,17H2,1-5H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHLKWJVBKPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce a wide range of functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a variety of pathogens:
- Case Study 2 : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
Polymer Additives
Due to its unique chemical structure, this compound can serve as an effective additive in polymer formulations:
- Table 1: Comparison of Polymer Additives
| Compound Name | Application | Effectiveness |
|---------------|-------------|---------------|
| 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine | Stabilizer | High |
| Tris(2,4-di-tert-butylphenyl) phosphite | Antioxidant | Moderate |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives. Modifications to the sulfur and methoxy groups have been shown to enhance biological activity:
- Finding 1 : Substitution at the nitrogen position with electron-donating groups increases anticancer potency.
Toxicological Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds:
- Finding 2 : Preliminary toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Key Observations:
Sulfanyl vs. Direct Linkage : The benzylsulfanyl linker in the target compound may confer metabolic stability over direct aryl linkages (e.g., in ), as sulfur atoms resist oxidative degradation .
Methoxy Group Positioning : The 3,5-dimethoxyphenyl group (target compound) shows stronger hydrogen bonding with kinase ATP-binding pockets than 3-methoxyphenyl () or unsubstituted phenyl () groups .
Table 2: In Vitro Activity of Quinazoline Derivatives
Key Findings:
- The target compound exhibits superior PI3Kα inhibition (IC₅₀ = 0.45 μM) compared to morpholinyl derivatives (IC₅₀ = 0.8 μM), likely due to enhanced hydrophobic interactions with the kinase’s catalytic domain .
- The 4-fluorobenzylsulfanyl analog (GI₅₀ = 1.5 μM) shows slightly reduced potency compared to the tert-butyl variant, suggesting steric or electronic effects influence activity .
Biological Activity
The compound 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is thought to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible application in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Membrane Disruption : The sulfanyl group may facilitate interactions with microbial membranes, enhancing antimicrobial activity.
- Cytokine Modulation : It may alter signaling pathways related to inflammation, reducing cytokine production.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Testing
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent against these pathogens .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-N-(3,5-dimethoxyphenyl)quinazolin-4-amine?
Methodological Answer: The synthesis involves multi-step reactions, including thioether bond formation and quinazoline core assembly. Key parameters include:
- Reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfanyl groups during thioether bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in the quinazoline ring functionalization .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity, as validated by HPLC .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., tert-butyl and dimethoxy groups) .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinazoline core) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Design assays based on functional groups (e.g., sulfanyl for redox modulation, quinazoline for kinase inhibition):
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer: Focus on modifying substituents while retaining the quinazoline core:
- Variation of substituents : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to assess impact on kinase inhibition .
- Sulfanyl group optimization : Test methylsulfanyl vs. ethylsulfanyl analogs for solubility and target binding .
- High-throughput screening : Use molecular libraries to evaluate >50 analogs in parallel, correlating substituent properties (e.g., logP, polar surface area) with activity .
Q. What computational strategies validate the compound’s interaction with target proteins?
Methodological Answer: Combine docking and molecular dynamics (MD):
- Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein interactions, focusing on hydrogen bonds with quinazoline N-atoms .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .
Q. How should researchers address discrepancies in reported bioactivity across studies?
Methodological Answer: Conduct meta-analysis with standardized protocols:
- Data normalization : Adjust for variations in assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-response validation : Replicate conflicting studies using identical compound batches and readout methods (e.g., luminescence vs. fluorescence) .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects that may explain divergent results .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer: Follow OECD guidelines for environmental chemistry:
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated sunlight (pH 7–9) and identify metabolites via LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC) and algal growth inhibition (72-h EC) .
- Waste management : Segregate reaction waste and collaborate with certified disposal agencies to prevent environmental release .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
Methodological Answer: Employ formulation and metabolic stabilization strategies:
- Solubility enhancement : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) and introduce blocking groups .
- PK/PD modeling : Integrate plasma concentration-time data with efficacy endpoints to refine dosing regimens .
Notes on Evidence Utilization
- Synthesis and SAR methodologies are informed by multi-step reaction schemes and functional group analyses .
- Environmental and toxicity protocols derive from long-term ecological studies and waste management guidelines .
- Structural validation techniques are grounded in crystallographic and spectroscopic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
